![molecular formula C13H10ClN5O2S B2592208 (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide CAS No. 1277101-10-6](/img/structure/B2592208.png)
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide is a complex organic compound that features a combination of a chlorophenyl group, a triazolopyrimidine moiety, and an ethenesulfonamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazolopyrimidine core.
Formation of the Ethenesulfonamide Linkage: This can be done through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the chlorophenyl ring.
科学研究应用
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathways: The compound might interfere with key pathways involved in disease processes, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in its overall structure and functional groups.
2-Fluorophenylboronic acid: Another compound with a substituted phenyl ring, but with different reactivity and applications.
Phenylacetic acid: Lacks the chlorophenyl and triazolopyrimidine moieties, making it less complex.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-11-4-2-10(3-5-11)6-9-22(20,21)18-12-16-13-15-7-1-8-19(13)17-12/h1-9H,(H,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQRCRODUXTLE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=NC(=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride](/img/structure/B2592127.png)
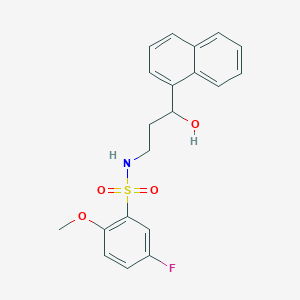

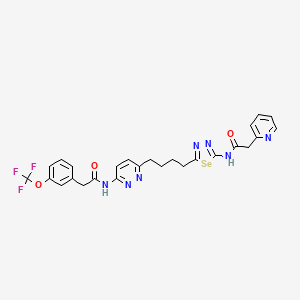
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)
![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)
![2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide](/img/structure/B2592138.png)
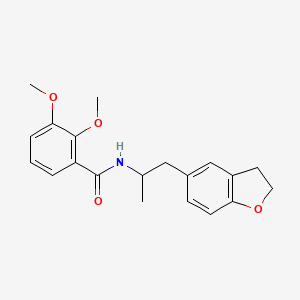
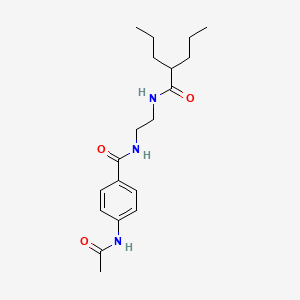
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)
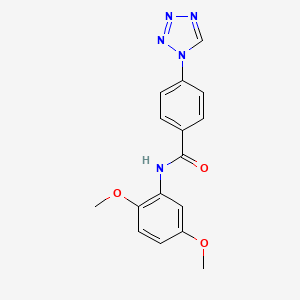
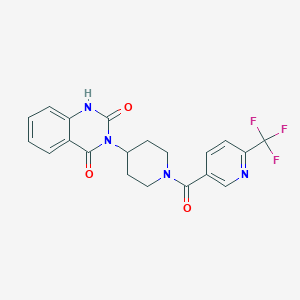
![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2592148.png)
